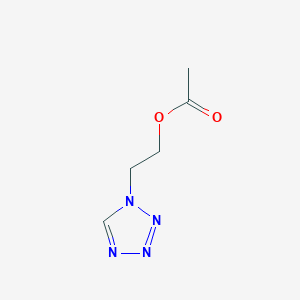
(R)-(+)-4-Chloromandelonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-(+)-4-Chloromandelonitrile is an organic compound with the molecular formula C8H6ClNO It is characterized by the presence of a chlorophenyl group attached to a hydroxyacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-4-Chloromandelonitrile typically involves the reaction of 4-chlorobenzaldehyde with cyanide ions in the presence of a base. One common method is the reaction of 4-chlorobenzaldehyde with sodium cyanide in an aqueous solution, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(R)-(+)-4-Chloromandelonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-oxoacetonitrile.
Reduction: 2-(4-Chlorophenyl)-2-aminoacetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(R)-(+)-4-Chloromandelonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (R)-(+)-4-Chloromandelonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxy and nitrile groups play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-2-hydroxyacetonitrile
- 2-(4-Fluorophenyl)-2-hydroxyacetonitrile
- 2-(4-Methylphenyl)-2-hydroxyacetonitrile
Uniqueness
(R)-(+)-4-Chloromandelonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
特性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |
InChIキー |
LSDSHEPNJSMUTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C#N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8764478.png)


![2-{[(3,4,5-Trifluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8764504.png)








